6,6-Difluorospiro[3.3]heptane-2-thiol
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Overview
Description
6,6-Difluorospiro[3.3]heptane-2-thiol is a unique organofluorine compound characterized by its spirocyclic structure. This compound is notable for its conformationally restricted isostere of gem-difluorocycloalkanes, which makes it an interesting subject for various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluorospiro[3.3]heptane-2-thiol typically involves a convergent synthesis strategy using a common synthetic precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane . The synthetic route includes several steps, often ranging from 6 to 10, and involves the use of various reagents and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is generally carried out on a multigram scale. The process involves short reaction sequences and can produce up to 0.47 kg of the compound . The methodology is designed to be efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluorospiro[3.3]heptane-2-thiol undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the thiol group into a sulfonic acid or sulfoxide.
Reduction: Reducing agents can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
6,6-Difluorospiro[3.3]heptane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluorospiro[3.3]heptane-2-thiol involves its interaction with various molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with enzymes and receptors in a specific manner, potentially leading to various biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
- 6,6-Difluorospiro[3.3]heptane-2-methanol
Uniqueness
6,6-Difluorospiro[3.3]heptane-2-thiol is unique due to its thiol group, which imparts distinct chemical reactivity compared to its carboxylic acid and methanol counterparts. This makes it particularly useful in reactions requiring a thiol group, such as thiol-ene click chemistry .
Properties
Molecular Formula |
C7H10F2S |
---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-thiol |
InChI |
InChI=1S/C7H10F2S/c8-7(9)3-6(4-7)1-5(10)2-6/h5,10H,1-4H2 |
InChI Key |
MEDKSOJUCKSVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)S |
Origin of Product |
United States |
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